Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside
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Overview
Description
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside is a pivotal compound in the realm of biomedicine . It is employed for the synthesis of prospective pharmaceuticals in the battle against an array of ailments . Its molecular formula is C29H32O5S and it has a molecular weight of 492.63 .
Molecular Structure Analysis
The IUPAC name for this compound is (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis (phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine . This suggests a complex structure with multiple ring systems and functional groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.63 and a molecular formula of C29H32O5S .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside is involved in complex chemical syntheses and transformations. For instance, it has been utilized in silylmethylene radical cyclization as a stereoselective approach to create branched sugars. This process involves multiple steps, including silylation, radical cyclization, and oxidation, leading to the formation of various sugar derivatives with potential applications in medicinal chemistry and carbohydrate research (Pedretti, Mallet, & Sinaÿ, 1993).
Ring Contraction and Rearrangements
The compound also plays a role in ring contraction processes under mildly acidic conditions, leading to the formation of thiofuranosides. This rearrangement is facilitated by bulky silyl substituents and has implications for the synthesis of selectively protected glycosyl donors, which are crucial for constructing biologically significant oligosaccharides (Abronina et al., 2018).
Carbohydrate Derivatives and Their Applications
Furthermore, ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside derivatives have been synthesized for applications in carbohydrate chemistry, including the development of ligands for affinity chromatography. These derivatives play a crucial role in isolating specific proteins from human serum, demonstrating the compound's utility in biochemical research and protein purification techniques (Ziegler, Eckhardt, Strayle, & Herzog, 1992).
Safety And Hazards
Future Directions
Given its role in the synthesis of prospective pharmaceuticals and its use in enzymatic assays, Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside could play a significant role in future biomedical research . Its potential for investigating antiviral activities against HIV and other diseases suggests promising future directions .
properties
IUPAC Name |
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27-,28?,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBLGLZAAWCNMD-ICHYBAGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
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